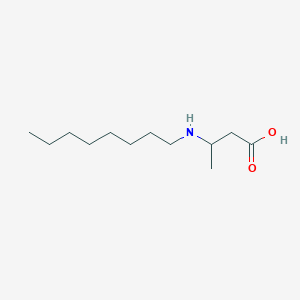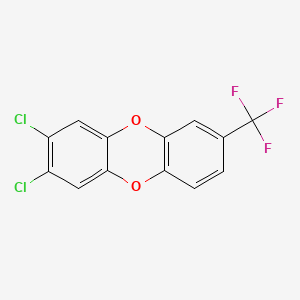![molecular formula C14H26O3Si B14338657 2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester CAS No. 104803-56-7](/img/structure/B14338657.png)
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is a chemical compound with the molecular formula C13H24O3Si. This compound is known for its unique structure, which includes a heptynoic acid backbone with a tert-butyl dimethylsilyl (TBDMS) protecting group and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of 2-heptynoic acid is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification: The protected 2-heptynoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The TBDMS protecting group provides stability to the molecule, allowing it to participate in specific reactions without undergoing unwanted side reactions. The ester group can be hydrolyzed under acidic or basic conditions, releasing the active heptynoic acid moiety, which can then interact with biological targets or undergo further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Heptynoic acid: The parent compound without the TBDMS protecting group and methyl ester.
7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]heptanoic acid: A similar compound with a heptanoic acid backbone instead of heptynoic acid.
Methyl 2-heptynoate: A compound with a similar ester functional group but lacking the TBDMS protecting group.
Uniqueness
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
104803-56-7 |
|---|---|
Molecular Formula |
C14H26O3Si |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxyhept-2-ynoate |
InChI |
InChI=1S/C14H26O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-8,10,12H2,1-6H3 |
InChI Key |
JOUTXHYDQRBAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


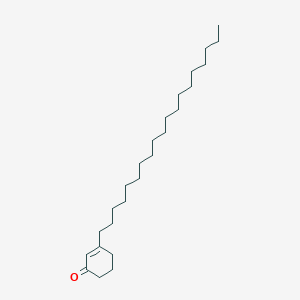
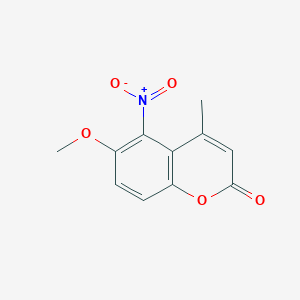
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
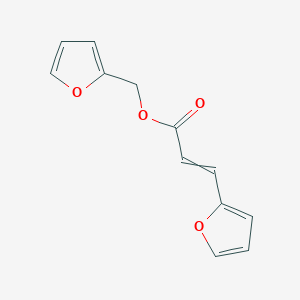
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

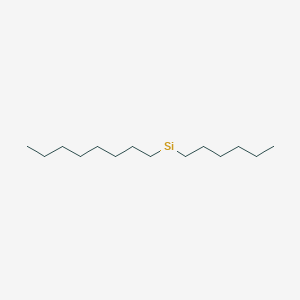

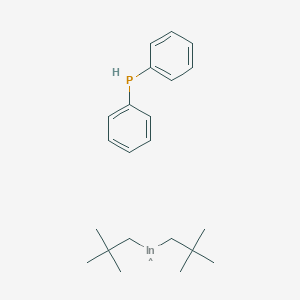
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
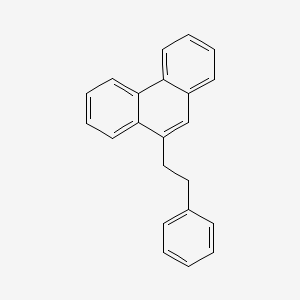
![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
